molecular formula C11H21N B13300398 8,8-Dimethyl-2-azaspiro[4.5]decane

8,8-Dimethyl-2-azaspiro[4.5]decane

Cat. No.: B13300398
M. Wt: 167.29 g/mol
InChI Key: LGQXXGURZQOOCG-UHFFFAOYSA-N
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Description

8,8-Dimethyl-2-azaspiro[4.5]decane is a bicyclic compound featuring a nitrogen-containing spirocyclic scaffold. Its structure comprises a six-membered cyclohexane ring fused to a five-membered azetidine ring via a spiro junction. The two methyl groups at the C-8 position introduce steric and electronic modifications that influence its chemical reactivity and biological activity. This scaffold has been investigated for its utility in medicinal chemistry, particularly in antiviral and anticancer drug discovery .

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

8,8-dimethyl-2-azaspiro[4.5]decane

InChI

InChI=1S/C11H21N/c1-10(2)3-5-11(6-4-10)7-8-12-9-11/h12H,3-9H2,1-2H3

InChI Key

LGQXXGURZQOOCG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CCNC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps, including alkylation and cyclization, to form the desired spirocyclic structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-2-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of this compound .

Scientific Research Applications

8,8-Dimethyl-2-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The nitrogen atom in the spiro ring can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. These interactions can lead to changes in cellular processes, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Substituent Effects on Antiviral Activity

Evidence Highlights :

  • Methylation at C-2 : Compounds with a methyl group at C-2 (e.g., 8,8-dimethyl-2-azaspiro[4.5]decane ) exhibit potent anti-coronavirus activity (EC50 = 5.5–8.1 µM), whereas unmethylated analogs are inactive .
  • C-8 Bulkiness : Increasing bulkiness at C-8 (e.g., propyl, tert-butyl, or phenyl groups) enhances antiviral potency. For example:
    • 4-Propyl-substituted analog : EC50 = 5.5 µM
    • 4-Phenyl-substituted analog : EC50 = 8.1 µM .

Comparison Table :

Compound C-2 Substituent C-8 Substituent Activity (EC50) Target Virus Reference
This compound Methyl Methyl 5.5 µM HCoV-229E
Unmethylated analog H Methyl Inactive HCoV-229E
4-Phenyl-substituted analog Methyl Phenyl 8.1 µM HCoV-229E

Modifications in Anticancer Agents

Key Analogs :

  • Spirogermanium (NSC 192965) : A germanium-containing derivative (2-aza-8-germanspiro[4.5]decane) demonstrated cytotoxic effects against multiple myeloma cells (IC50 ~10–20 µM). However, it lacks specificity and causes neurotoxicity .
  • Atiprimod (N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane) : This dipropyl-substituted analog inhibits multiple myeloma cell growth both in vitro and in vivo by disrupting cytokine signaling pathways .

Structural-Activity Insights :

  • The dipropyl groups in atiprimod enhance lipophilicity, improving membrane permeability and bioavailability compared to dimethyl derivatives .
  • Spirogermanium’s toxicity is attributed to its germanium core, which disrupts protein synthesis and induces nonspecific membrane damage .

Heteroatom Variations

1-Thia-4-azaspiro[4.5]decane Derivatives :

  • Replacement of oxygen with sulfur in the spiro ring (e.g., 1-thia-4-azaspiro[4.5]decane ) shifts biological activity toward anticancer targets. These compounds inhibit tumor cell proliferation via thiol-mediated redox pathways .

Comparison with Oxygen Analogs :

Compound Heteroatom Key Activity Reference
8-Oxa-2-azaspiro[4.5]decane Oxygen Intermediate in antiviral agents
1-Thia-4-azaspiro[4.5]decane Sulfur Anticancer (IC50 = 10–50 µM)

Functional Group Additions

Carboxylic Acid Derivatives :

  • Adamantane-2-spiro-3′-8′-carboxymethyl-1′,2′,4′-trioxa-8′-azaspiro[4.5]decane : This trioxolane-containing analog acts as a fasciolicide, targeting Fasciola hepatica with improved solubility due to the carboxylate group .

Ester and Amide Derivatives :

  • Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate : Used as a synthetic intermediate for protease inhibitors. Its ester group facilitates further functionalization .

Biological Activity

8,8-Dimethyl-2-azaspiro[4.5]decane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound has a spirocyclic structure that contributes to its biological activity. The presence of a nitrogen atom within the spiro ring allows for interactions with various biomolecules, which may influence biochemical pathways.

Research indicates that this compound interacts with specific molecular targets involved in cellular processes. Notably, it has been shown to inhibit:

  • Signal Transducer and Activator of Transcription 3 (STAT3) : This pathway is crucial for cell growth and survival.
  • Phosphatidylinositol 3-Kinase (PI3-K) Pathway : Inhibition of this pathway can affect cell proliferation and survival mechanisms.

Antiviral Activity

A series of studies have demonstrated that derivatives of the azaspiro[4.5]decane scaffold exhibit antiviral properties, particularly against coronaviruses. For instance:

  • Compounds with methyl substituents at the C-2 position showed significant inhibitory effects on human coronavirus 229E, with effective concentrations (EC50) ranging from 5.5 to 28 µM depending on the substituents at the C-8 position .
CompoundC-2 SubstituentC-8 SubstituentEC50 (µM)
8mMethylPropyl5.5
8nMethyltert-butyl8.1
8kMethylEthyl18
8lMethylMethyl28

Antimicrobial Activity

Additionally, related compounds have shown promising antimicrobial activity. For example, Mannich bases derived from azaspiro compounds have been evaluated for their effectiveness against various bacterial strains, demonstrating notable activity that warrants further investigation .

Case Studies

  • Study on Antiviral Efficacy : A recent study synthesized several analogs of azaspiro[4.5]decane and tested their effects on viral replication in cell cultures infected with human coronaviruses. The most potent compound exhibited an EC50 value of 5.5 µM, indicating strong antiviral potential against specific strains .
  • Antimicrobial Evaluation : Another investigation focused on the synthesis of Mannich bases from azaspiro[4.5]decane derivatives revealed that certain compounds displayed higher antimicrobial activity compared to standard antibiotics, suggesting a novel approach to treating resistant bacterial infections .

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